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molecular formula C18H18O3 B8564914 Diphenylacetessigester

Diphenylacetessigester

Cat. No. B8564914
M. Wt: 282.3 g/mol
InChI Key: BZOWXNPUHXXHPO-UHFFFAOYSA-N
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Patent
US07247645B2

Procedure details

500 mg (2.52 mmol) of 2,2-diphenylethanol was dissolved in 10 ml of toluene. 382 mg (3.78 mmol) of triethylamine was added to the obtained solution, and they were stirred at room temperature for 1 hour. 386 mg (3.03 mmol) of diketene was added to the obtained mixture under cooling with ice, and then they were stirred under heating at 100° C. for 2 hours. After the addition of saturated aqueous sodium hydrogencarbonate solution followed by the extraction with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the unpurified title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
382 mg
Type
reactant
Reaction Step Two
Quantity
386 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[CH2:23]=[C:24]1[O:28][C:26](=[O:27])[CH2:25]1.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1>[C:26]([O:9][CH2:8][CH:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)(=[O:27])[CH2:25][C:24]([CH3:23])=[O:28] |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(CO)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
382 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
386 mg
Type
reactant
Smiles
C=C1CC(=O)O1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
they were stirred
TEMPERATURE
Type
TEMPERATURE
Details
under heating at 100° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by the extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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